![molecular formula C21H18N2O5S B280809 Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)
Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development. In
Wissenschaftliche Forschungsanwendungen
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, ESI-09 has been found to inhibit the growth and proliferation of cancer cells by blocking the activity of the RAC1 protein. Inflammation and autoimmune disorders have also been targeted by ESI-09, as it has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Wirkmechanismus
ESI-09 works by inhibiting the activity of specific proteins in the body. In cancer research, ESI-09 targets the RAC1 protein, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of RAC1, ESI-09 can slow down the growth and proliferation of cancer cells. In inflammation and autoimmune disorders, ESI-09 targets the NF-κB pathway, which is involved in the regulation of inflammation. By inhibiting the activity of this pathway, ESI-09 can reduce inflammation and improve symptoms in patients with autoimmune disorders.
Biochemical and Physiological Effects
ESI-09 has been found to have a wide range of biochemical and physiological effects. In cancer research, ESI-09 has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. In inflammation and autoimmune disorders, ESI-09 has been found to reduce inflammation, improve symptoms, and prevent tissue damage. ESI-09 has also been found to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
ESI-09 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, ESI-09 also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on ESI-09. One area of research is the development of more potent and selective inhibitors of RAC1 and NF-κB pathways. Another area of research is the exploration of the potential therapeutic applications of ESI-09 in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of more stable and water-soluble formulations of ESI-09 could improve its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, ESI-09 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. There are several future directions for research on ESI-09, including the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of ESI-09 involves several steps, starting with the preparation of 2-methyl-5-nitrobenzoic acid. The nitro group is then reduced to an amine using a palladium catalyst. The resulting amine is then coupled with 8-quinolinesulfonyl chloride to form the sulfonamide intermediate. The final step involves the coupling of the sulfonamide intermediate with ethyl 3-bromobenzoate to form the desired product, ESI-09.
Eigenschaften
Molekularformel |
C21H18N2O5S |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
ethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H18N2O5S/c1-3-27-21(24)19-13(2)28-17-10-9-15(12-16(17)19)23-29(25,26)18-8-4-6-14-7-5-11-22-20(14)18/h4-12,23H,3H2,1-2H3 |
InChI-Schlüssel |
CYGNJOOPGOIFNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


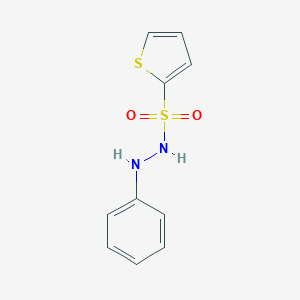
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
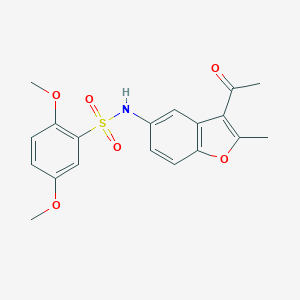
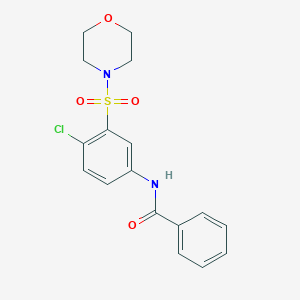
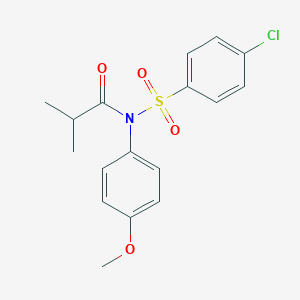
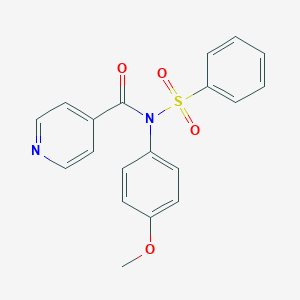

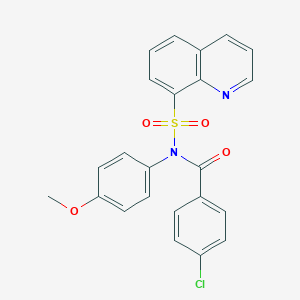
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
